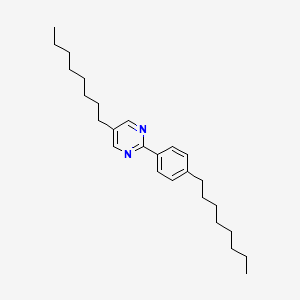
5-Octyl-2-(4-octylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyl-2-(4-octylphenyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an octyl group attached to both the pyrimidine ring and the phenyl ring. Pyrimidines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-2-(4-octylphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of octyl-substituted aniline with octyl-substituted benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Octyl-2-(4-octylphenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
5-Octyl-2-(4-octylphenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 5-Octyl-2-(4-octylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Octyl-2-(4-octyloxyphenyl)pyrimidine: This compound has a similar structure but with an additional oxygen atom in the phenyl ring.
2-(4-Octylphenyl)pyrimidine: Lacks the octyl group on the pyrimidine ring.
5-Octylpyrimidine: Lacks the phenyl ring.
Uniqueness
5-Octyl-2-(4-octylphenyl)pyrimidine is unique due to the presence of octyl groups on both the pyrimidine and phenyl rings, which may confer specific chemical and biological properties not found in similar compounds
Properties
CAS No. |
135731-17-8 |
|---|---|
Molecular Formula |
C26H40N2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5-octyl-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-25(20-18-23)26-27-21-24(22-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
YTICXJKRMYJBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















